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For Immediate Release

This technical support center provides researchers, scientists, and drug development

professionals with essential guidance on the significant impact of food on the absorption and

exposure of SRT2104, a selective SIRT1 activator. Understanding and controlling for this

variable is critical for ensuring the consistency and reliability of experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in SRT2104 exposure in our preclinical studies.

What could be the primary cause?

A1: One of the most critical factors influencing SRT2104 exposure is the presence or absence

of food at the time of administration. Clinical studies have demonstrated a substantial "food

effect," with co-administration of SRT2104 with a meal leading to up to a four-fold increase in

plasma exposure (AUC) compared to administration in a fasted state.[1][2] Inconsistent feeding

schedules or variations in meal composition can therefore lead to high variability in

pharmacokinetic profiles.

Q2: What is the recommended approach for administering SRT2104 to maximize exposure and

ensure consistency?
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A2: To maximize and standardize exposure, it is recommended to administer SRT2104 in a fed

state.[2] For optimal consistency, a standardized meal should be provided at a consistent time

before dosing in all experimental subjects. The composition of the meal can also play a role;

therefore, using a consistent diet throughout the study is crucial.

Q3: We administered SRT2104 with a liquid nutritional supplement, but did not observe the

expected increase in exposure. Why might this be?

A3: This is a critical observation that has been noted in clinical research. While a standard solid

meal has been shown to significantly increase SRT2104 absorption, a study in type 2 diabetic

patients using a liquid meal (Ensure®) did not show the anticipated food effect.[3] The reasons

are not fully elucidated but may be related to differences in gastric emptying time and the

physicochemical interactions of SRT2104 with solid versus liquid food matrices.[3] This

highlights the importance of the meal's physical form in influencing absorption.

Q4: How does food intake affect the bioavailability of SRT2104?

A4: SRT2104 has a relatively low mean oral bioavailability of approximately 14% in the fasted

state.[1][2] The presence of food can significantly enhance this bioavailability. The exact

mechanism is not fully understood but is likely related to increased solubility of the compound

in the presence of dietary fats and bile salts, as well as potentially altered gastrointestinal

transit time.
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Issue Potential Cause Recommended Action

High inter-subject variability in

pharmacokinetic (PK) data

Inconsistent feeding status

(some subjects fed, others

fasted) at the time of dosing.

Standardize the feeding

protocol. Administer SRT2104

to all subjects in a fed state

using a consistent,

standardized meal.

Lower than expected SRT2104

plasma concentrations

Administration in a fasted

state.

Administer SRT2104 with a

meal to leverage the food

effect and increase exposure.

[2]

Inconsistent results when

using a liquid meal to induce

the food effect

The physical form of the meal

(liquid vs. solid) may not be

optimal for enhancing

SRT2104 absorption.[3]

If feasible and appropriate for

the experimental model, switch

to a standardized solid meal. If

a liquid meal is necessary,

maintain consistency but be

aware that the food effect may

be diminished or absent.

Dose-dependent but sub-

proportional increase in

exposure

This is an inherent

characteristic of SRT2104's

pharmacokinetics.[1][2]

Be aware of this property when

designing dose-ranging

studies. Doubling the dose will

not necessarily result in a

doubling of the plasma

exposure.

Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of SRT2104 under fed and

fasted conditions.

Table 1: Impact of Food on SRT2104 Pharmacokinetic Parameters
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Parameter Fasted State Fed State Fold-Increase Reference

AUC(0,t) (dose-

normalized)
1.2 4.4 ~3.7x [2]

Cmax Varies
Up to 4-fold

increase
~4x [1][2]

Bioavailability ~14%

Not explicitly

stated, but

significantly

increased

- [1][2]

Experimental Protocols
Protocol: Food-Effect Pharmacokinetic Study

This protocol is based on methodologies described in clinical studies to assess the impact of

food on SRT2104 absorption.[2]

Subject Allocation: Randomly assign subjects to either a "Fed" or "Fasted" group in a

crossover design. Ensure an adequate washout period between treatments.

Fasted Condition: Subjects should fast overnight for at least 10 hours before administration

of SRT2104. Water is permitted ad libitum.

Fed Condition:

Provide a standardized, high-fat meal. An example from a clinical trial is a meal of 602 kcal

with the following composition: 18.3% protein, 30.4% fat, and 45.3% carbohydrates.[2]

Administer SRT2104 orally approximately 30 minutes after the subject begins to consume

the meal.

Dosing: Administer the desired dose of SRT2104 (e.g., 0.5 g or 2.0 g) as the appropriate

formulation (e.g., capsule or suspension).[2]
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Pharmacokinetic Sampling: Collect blood samples at predetermined time points (e.g., pre-

dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) to determine the plasma concentration of

SRT2104.

Data Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the

Curve) and Cmax (Maximum Concentration) for both fed and fasted states. Compare the

parameters to quantify the food effect.

Visualizations
SRT2104 Mechanism of Action: SIRT1 Signaling Pathway

The diagram below illustrates the central role of SIRT1, the target of SRT2104, in regulating

cellular processes.
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Click to download full resolution via product page

Caption: SRT2104 activates SIRT1, leading to deacetylation of downstream targets.

Experimental Workflow: Food Effect Study

The following workflow outlines the key steps in a typical food effect study for SRT2104.
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Caption: Crossover study design to assess the impact of food on SRT2104 pharmacokinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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